molecular formula C9H8Cl2O B2423508 2-Chloro-3-(2-chlorophenyl)propanal CAS No. 207463-28-3

2-Chloro-3-(2-chlorophenyl)propanal

Cat. No. B2423508
Key on ui cas rn: 207463-28-3
M. Wt: 203.06
InChI Key: OFIITVGIPGZHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759335B2

Procedure details

A solution of sodium nitrite (15 g, 0.22 mol) in water (40 mL) was slowly added to a solution of 2-chloroaniline (25.5 g, 0.200 mol) in hydrochloric acid (20% aqueous solution, 100 mL) at 0 to 5° C. The mixture was stirred for ten minutes and then poured into a cooled solution of acrolein (30. g, 0.56 mol) in acetone (200 mL) containing calcium oxide (4.0 g, 72 mmol), followed by a solution of cuprous chloride (2.0 g, 20 mmol) in acetone (20 mL) containing hydrochloric acid (20% aqueous solution, 4 mL). The mixture was stirred for 3 hours at room temperature, and then extracted three times with dichloromethane (150 mL). The combined organic layers were washed with a solution of saturated aqueous sodium chloride, dried over sodium sulfate, filtered, and evaporated to dryness to give a black viscous oil that was used directly in the next procedure.
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
25.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
acrolein
Quantity
0.56 mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous chloride
Quantity
2 g
Type
reactant
Reaction Step Five
Quantity
4 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[Cl:5][C:6]1[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=1N.[CH:13]([CH:15]=[CH2:16])=[O:14].[O-2].[Ca+2].[ClH:19]>O.CC(C)=O>[Cl:19][CH:15]([CH2:16][C:7]1[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=1[Cl:5])[CH:13]=[O:14] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
25.5 g
Type
reactant
Smiles
ClC1=C(N)C=CC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Three
Name
acrolein
Quantity
0.56 mol
Type
reactant
Smiles
C(=O)C=C
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
4 g
Type
reactant
Smiles
[O-2].[Ca+2]
Step Five
Name
cuprous chloride
Quantity
2 g
Type
reactant
Smiles
Step Six
Name
Quantity
4 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for ten minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 3 hours at room temperature
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with dichloromethane (150 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with a solution of saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give a black viscous oil that

Outcomes

Product
Name
Type
Smiles
ClC(C=O)CC1=C(C=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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